2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol
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Overview
Description
2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-ethoxyphenylamine with piperazine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 4-nitrophenol under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is carefully monitored to ensure consistent quality and to minimize the formation of by-products. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with various receptors, including adrenergic and serotonergic receptors, which can modulate physiological responses. The nitrophenol group may also contribute to its biological activity by participating in redox reactions and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol
- 2-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol
- 2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-nitrophenol
Uniqueness
2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol is unique due to the presence of the ethoxy group, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This structural variation can lead to differences in its biological activity and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-2-26-19-6-4-3-5-17(19)21-11-9-20(10-12-21)14-15-13-16(22(24)25)7-8-18(15)23/h3-8,13,23H,2,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETUGGMPFYLDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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